

A Technical Guide to the Crystal Structure and Allotropes of Pure Dysprosium

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Compound of Interest

Compound Name: *Dysprosium*

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Introduction

Dysprosium (Dy), a rare earth element with atomic number 66, exhibits a complex crystallographic landscape characterized by multiple allotropic transformations under varying temperature and pressure. A thorough understanding of these structures is crucial for its application in diverse fields, including high-performance magnets, nuclear reactors, and potentially in advanced biomedical applications. This technical guide provides an in-depth analysis of the crystal structure and allotropes of pure **dysprosium**, with a focus on quantitative data and experimental methodologies.

Allotropes of Dysprosium at Ambient Pressure

Under atmospheric pressure, pure **dysprosium** exists in three distinct allotropic forms as a function of temperature. These transformations are primarily governed by magnetic ordering phenomena.

The α -Dysprosium (Hexagonal Close-Packed) Phase

At room temperature and up to 1654 K, **dysprosium** adopts a hexagonal close-packed (hcp) crystal structure, designated as α -Dy.^[1] This phase is paramagnetic above 179 K.^[1]

The β -Dysprosium (Orthorhombic) Phase

Upon cooling below its Néel temperature of 179 K, **dysprosium** transitions from a paramagnetic to a helical antiferromagnetic state.^[1] Further cooling to its Curie temperature of approximately 90.5 K induces a first-order phase transition to a ferromagnetic state, accompanied by an orthorhombic distortion of the hcp lattice.^{[1][2]} This low-temperature phase is known as β -Dy.

The γ -Dysprosium (Body-Centered Cubic) Phase

At high temperatures, specifically at 1654 K (1381 °C), **dysprosium** undergoes a transformation from the hcp structure to a body-centered cubic (bcc) phase, denoted as γ -Dy.^[1]

High-Pressure Allotropes of Dysprosium

The application of high pressure to **dysprosium** at room temperature induces a series of structural phase transitions, revealing a rich and complex phase diagram. The typical sequence of transformations for trivalent lanthanides, which **dysprosium** follows, is hcp \rightarrow α -Sm type \rightarrow dhcp \rightarrow distorted fcc \rightarrow and further to lower symmetry structures at ultra-high pressures.^[3]

Pressure-Induced Phase Transitions

- hcp to α -Sm type: The initial hexagonal close-packed structure transforms into an α -Samarium type structure at approximately 5.9 to 8 GPa.^[4]
- α -Sm type to dhcp: With increasing pressure, the α -Sm phase transitions to a double hexagonal close-packed (dhcp) structure at around 13.6 to 17 GPa.^[4]
- dhcp to distorted fcc (hR24): The dhcp phase is stable up to about 48.9 GPa, after which it transforms into a distorted face-centered cubic structure, often denoted as hR24.^[4]
- distorted fcc to oF16: At approximately 72 GPa, a volume collapse of about 2.3% occurs, leading to the formation of an orthorhombic phase with 16 atoms per unit cell (oF16).^{[3][4]}
- oF16 to C2/m: Further compression to very high pressures can result in a monoclinic C2/m structure.^[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for the various allotropes of pure **dysprosium**.

Table 1: Crystal Structure and Lattice Parameters of **Dysprosium** Allotropes at Ambient Pressure

Allotrope	Temperature Range	Crystal System	Space Group	Lattice Parameters (a)	Lattice Parameters (b)	Lattice Parameters (c)
α -Dy	> 179 K	Hexagonal	P6 ₃ /mmc	3.593 Å[5]	3.593 Å[5]	5.6537 Å[5]
β -Dy	< 90.5 K	Orthorhombic	-	Varies with temp.	Varies with temp.	Varies with temp.
γ -Dy	> 1654 K	Cubic	Im-3m	-	-	-

Table 2: High-Pressure Allotropes of **Dysprosium** at Room Temperature

Pressure Range	Allotrope	Crystal System	Pearson Symbol
0 - ~7 GPa	α -Dy	Hexagonal	hP2
~7 - ~15 GPa	α -Sm type	Rhombohedral	hR9
~15 - ~43 GPa	dhcp	Hexagonal	hP4
~43 - ~73 GPa	distorted fcc	Hexagonal	hR24
> 73 GPa	oF16	Orthorhombic	oF16

Experimental Protocols

The determination of the crystal structure of **dysprosium** under various conditions relies on sophisticated experimental techniques, primarily X-ray and neutron diffraction.

High-Pressure X-ray Diffraction (HPXRD)

Objective: To determine the crystal structure of **dysprosium** under high pressure.

Methodology:

- **Sample Preparation:** A small piece of high-purity **dysprosium** foil is loaded into a diamond anvil cell (DAC). A pressure-transmitting medium (e.g., silicone oil or a noble gas like neon) is also loaded to ensure hydrostatic conditions. A pressure marker, such as a ruby chip or a copper foil, is included for in-situ pressure measurement.
- **Pressure Application:** The DAC is placed in a device that applies a controlled force to the diamonds, generating high pressure on the sample.
- **X-ray Diffraction Measurement:** The DAC is mounted on a goniometer at a synchrotron beamline. A highly focused, monochromatic X-ray beam is directed onto the **dysprosium** sample.
- **Data Collection:** The diffracted X-rays are collected by an area detector. A series of diffraction patterns are recorded as the sample is rotated or as the pressure is incrementally increased.
- **Data Analysis:** The 2D diffraction images are integrated into 1D diffraction patterns (intensity vs. 2θ or d-spacing). The positions and intensities of the diffraction peaks are then analyzed.
- **Structure Refinement:** The diffraction patterns are indexed to determine the unit cell parameters and crystal system. Rietveld refinement is then performed using software such as GSAS or FullProf to refine the crystal structure, including atomic positions and lattice parameters.^[4]

Neutron Diffraction

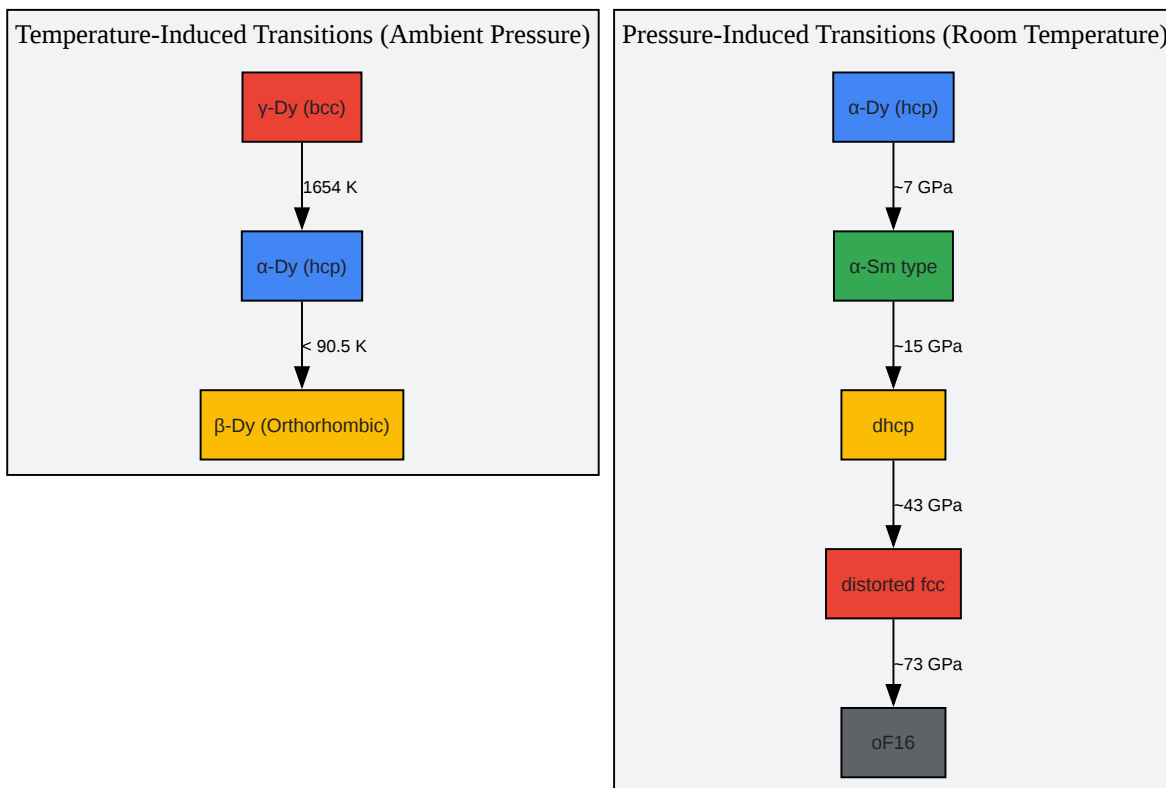
Objective: To determine the magnetic structure of **dysprosium** allotropes.

Methodology:

- **Sample Preparation:** A polycrystalline sample of **dysprosium** is loaded into a specialized pressure cell (e.g., a Paris-Edinburgh press or a large-volume DAC) designed for neutron scattering experiments.

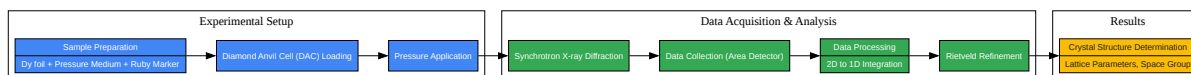
- **Neutron Beam Exposure:** The sample is placed in a neutron beam at a research reactor or spallation source.
- **Data Collection:** The scattered neutrons are detected by an array of detectors, and a diffraction pattern is recorded. Measurements are often performed at various temperatures and pressures.
- **Data Analysis:** The nuclear and magnetic scattering contributions to the diffraction pattern are separated. The magnetic peaks are indexed to determine the magnetic propagation vector.
- **Magnetic Structure Refinement:** The magnetic structure is refined by comparing the observed magnetic intensities with those calculated for different magnetic models.

Visualizations



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Caption: Allotropic transformations of pure **dysprosium** with temperature and pressure.



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Caption: Experimental workflow for high-pressure X-ray diffraction of **dysprosium**.

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